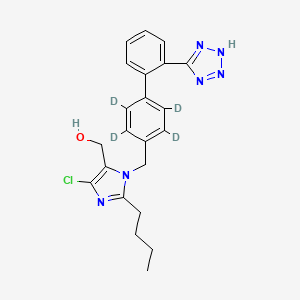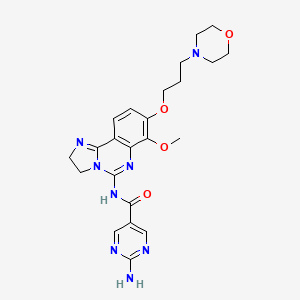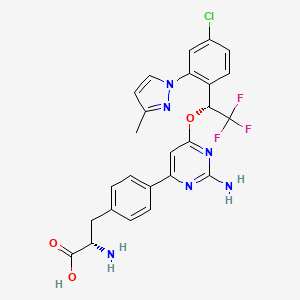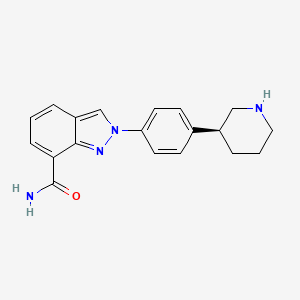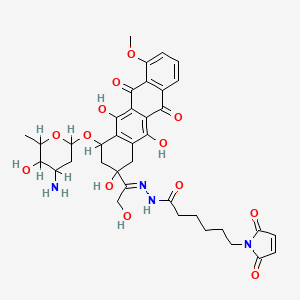
Doxorubicin(6-maleimidocaproyl)hydrazone
Vue d'ensemble
Description
Ce composé est conçu pour améliorer l'index thérapeutique de la doxorubicine en améliorant sa distribution vers les sites tumoraux tout en réduisant sa toxicité systémique . DOXO-EMCH se lie rapidement à l'albumine sérique circulante et libère la doxorubicine de manière sélective au niveau du site tumoral grâce à l'incorporation d'une liaison hydrazone sensible aux acides .
Mécanisme D'action
Target of Action
The primary target of MC-Doxhzn is circulating serum albumin . The compound is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
Mode of Action
MC-Doxhzn utilizes a unique linker that allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells . This novel mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile .
Biochemical Pathways
The biochemical pathways affected by MC-Doxhzn are primarily related to its interaction with albumin and the subsequent release of doxorubicin at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments .
Pharmacokinetics
The pharmacokinetic properties of MC-Doxhzn are characterized by a large area under the curve (AUC), a small volume of distribution, and low clearance compared to doxorubicin . These properties contribute to its enhanced bioavailability and efficacy.
Result of Action
MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has been found to be more potent in inducing tumor regressions in tumor types known to be anthracycline-sensitive tumors, such as breast cancer, small cell lung cancer, and sarcoma .
Action Environment
The action of MC-Doxhzn is influenced by the slightly acidic environment often present in tumor tissue . This environment triggers the release of doxorubicin from the prodrug, enhancing its antitumor activity. The compound’s efficacy and stability are thus influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
MC-Doxhzn is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Cellular Effects
MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity and immunotoxicity compared to doxorubicin .
Molecular Mechanism
The molecular mechanism of MC-Doxhzn involves the utilization of a unique linker that releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Temporal Effects in Laboratory Settings
Toxicological studies in mice, rats, and dogs have demonstrated a 2- to 5-fold increase in the maximum tolerated dose of MC-Doxhzn, with moderate and reversible myelosuppression observed . MC-Doxhzn has also proven to be significantly less cardiotoxic than doxorubicin in a chronic rat model .
Dosage Effects in Animal Models
In animal models, MC-Doxhzn has shown more potent antitumor efficacy than free doxorubicin based on the optimum T/C (Treated versus Control group, %), whereas body weight changes between two treatment groups were comparable .
Metabolic Pathways
It is known that the prodrug binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
Transport and Distribution
MC-Doxhzn is transported and distributed within cells and tissues through its rapid binding to circulating serum albumin . This binding allows for the selective release of doxorubicin at the tumor site .
Subcellular Localization
The subcellular localization of MC-Doxhzn is likely to be influenced by its binding to serum albumin and the subsequent cellular uptake of the albumin conjugates by tumor cells . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de DOXO-EMCH implique la dérivatisation de la doxorubicine en sa position céto C-13 avec une molécule d'espacement se liant aux thiols, spécifiquement l'hydrazide d'acide 6-maléimidocaproïque . Les conditions réactionnelles impliquent généralement l'utilisation de solvants anhydres et des températures contrôlées afin de garantir la stabilité de la liaison hydrazone.
Méthodes de production industrielle
La production industrielle de DOXO-EMCH suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est produit dans des conditions de Bonnes Pratiques de Fabrication (BPF) afin de répondre aux normes réglementaires pour l'utilisation clinique .
Analyse Des Réactions Chimiques
Types de réactions
DOXO-EMCH subit plusieurs types de réactions chimiques, notamment:
Conjugaison: DOXO-EMCH se lie rapidement à la position cystéine-34 de l'albumine circulante par une réaction de liaison aux thiols.
Réactifs et conditions courantes
Groupes thiols: La réaction de conjugaison avec l'albumine implique le groupe thiol de la cystéine-34.
Produits principaux
Le principal produit formé par l'hydrolyse de DOXO-EMCH est la doxorubicine, qui est libérée au niveau du site tumoral pour exercer ses effets anticancéreux .
Applications De Recherche Scientifique
DOXO-EMCH a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:
Médecine: Principalement étudié pour ses propriétés anticancéreuses, montrant une efficacité supérieure et une toxicité réduite par rapport à la doxorubicine libre dans divers modèles tumoraux
Mécanisme d'action
DOXO-EMCH exerce ses effets par un mécanisme unique impliquant la libération sélective de la doxorubicine au niveau du site tumoral. Le lien hydrazone sensible aux acides dans DOXO-EMCH permet à la doxorubicine d'être libérée soit extracellulairement dans l'environnement légèrement acide du tissu tumoral, soit intracellulairement dans les compartiments endosomales ou lysosomales acides après absorption cellulaire . La doxorubicine libérée s'intercale ensuite dans l'ADN, inhibant la topoisomérase II et empêchant la réplication et la transcription de l'ADN, conduisant finalement à la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Doxorubicine: Le composé parent de DOXO-EMCH, largement utilisé comme agent anticancéreux mais associé à une toxicité systémique importante.
Doxorubicine liposomale: Une formulation conçue pour réduire la cardiotoxicité de la doxorubicine en l'encapsulant dans des liposomes.
Unicité de DOXO-EMCH
DOXO-EMCH est unique en raison de ses propriétés de liaison à l'albumine et de son lien hydrazone sensible aux acides, qui permettent la libération sélective de la doxorubicine au niveau du site tumoral. Ce système de délivrance ciblée améliore l'efficacité antitumorale de la doxorubicine tout en minimisant sa toxicité systémique .
Propriétés
Key on ui mechanism of action |
INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |
|---|---|
Numéro CAS |
151038-96-9 |
Formule moléculaire |
C37H42N4O13 |
Poids moléculaire |
750.7 g/mol |
Nom IUPAC |
N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
Clé InChI |
OBMJQRLIQQTJLR-FRTGXRTISA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Synonymes |
INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


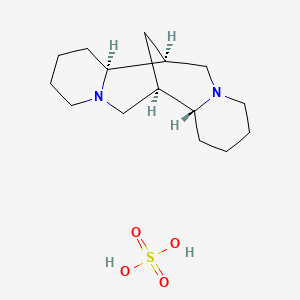
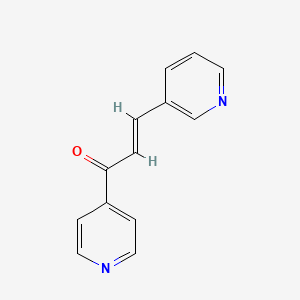
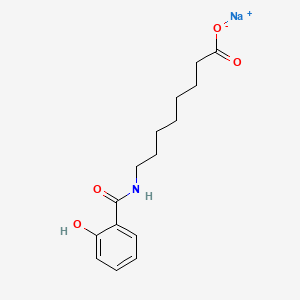

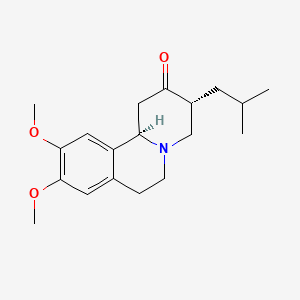
![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)
